molecular formula C25H24N2O5S B2602919 N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine CAS No. 895641-94-8

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

Cat. No.: B2602919
CAS No.: 895641-94-8
M. Wt: 464.54
InChI Key: QCQBHDSRPKNKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a synthetic quinoline derivative characterized by:

  • 6,7-Dimethoxyquinoline core: Enhances lipophilicity and modulates electronic properties for target binding .
  • 3-(4-Methoxybenzenesulfonyl) substituent: A sulfonyl group with a para-methoxy phenyl moiety, which may influence enzyme inhibition or receptor interactions .

Below, it is compared to structurally related compounds with documented activities.

Properties

IUPAC Name

N-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26-21-14-23(32-3)22(31-2)13-20(21)25(24)27-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQBHDSRPKNKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the compound with methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring or the sulfonyl group.

    Substitution: The methoxy and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

Anticancer Properties

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. This compound, due to its structural features, interacts with specific molecular targets, influencing pathways related to cancer cell growth and survival.

Case Study: In Vitro Activity Against Cancer Cells

A study demonstrated that derivatives of quinoline compounds, including this compound, showed significant activity against various cancer cell lines, including breast cancer cells (MDA MB-231). The compound's mechanism involves the modulation of signaling pathways that are critical for tumor growth and metastasis .

Antimalarial Activity

Quinoline derivatives have historically been used in the treatment of malaria. This compound is no exception and has shown potential as an antimalarial agent. The compound's ability to interfere with the metabolic processes of the malaria parasite makes it a candidate for further development.

Research Insights

Research indicates that modifications in the quinoline structure can enhance antimalarial activity. This compound's specific substitutions may improve its efficacy against resistant strains of Plasmodium falciparum .

Drug Development and Formulation

The structural characteristics of this compound allow it to be utilized in the formulation of novel drug delivery systems. Its compatibility with polymeric nanocarriers has been explored to enhance drug solubility and bioavailability.

Nanomedicine Applications

Recent advancements have shown that incorporating this compound into nanoparticle formulations can significantly improve therapeutic outcomes in cancer treatment by enhancing drug delivery efficiency . The use of polymeric micelles or dendrimers containing this compound has demonstrated improved cellular uptake and reduced systemic toxicity.

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. Research has focused on its interaction with target proteins and enzymes within biological systems.

Molecular Interaction Studies

Studies employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry have elucidated how this compound binds to specific targets, influencing their activity . These insights are essential for rational drug design and improving pharmacological profiles.

Mechanism of Action

The mechanism of action of N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Anti-Tubercular Analogs

Compound 34 (6,7-Dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine):

  • Structure: Shares the 6,7-dimethoxyquinoline core but replaces the sulfonyl group with a benzyloxy aniline .
  • Activity : Exhibits potent anti-tubercular activity (MIC90 = 0.63–1.25 µM) against Mycobacterium tuberculosis.
  • Key Features :
    • Benzyloxy aniline critical for target engagement.
    • Low cytotoxicity, suggesting a favorable therapeutic index.

Comparison :

  • The target compound’s 3-sulfonyl group may alter binding to Mtb targets compared to Compound 34’s benzyloxy moiety. Sulfonyl groups often enhance metabolic stability but may reduce membrane permeability .

Anticancer Analogs

Compound 7f (5,6,7-Trimethoxy-N-(4-phenoxyphenyl)quinolin-4-amine):

  • Structure: Features a trimethoxyquinoline core and a phenoxyphenyl group at the 4-position .
  • Activity : Demonstrates significant cytotoxicity (IC50 < 1 µM) against resistant cancer lines (e.g., MCF-7/MX).
  • Key Features: Phenoxy substitution enhances cytotoxicity compared to methoxy groups. Position of substituents (e.g., para vs. meta) influences potency.

Comparison :

  • The target compound’s 3-sulfonyl group may introduce steric or electronic effects distinct from phenoxy groups. Sulfonyl moieties are less common in cytotoxic quinolines but could modulate kinase or topoisomerase inhibition .

Kinase Inhibitors

KN-93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)amino-N-(4-chlorocinnamyl)-N-methylbenzylamine):

  • Structure : Contains a 4-methoxybenzenesulfonyl group but within a benzylamine scaffold .
  • Activity : Potent CaMKII inhibitor (IC50 ~ 0.3 µM) with dose-dependent reversal of morphine tolerance in vivo.
  • Key Features :
    • Sulfonyl group critical for kinase binding.
    • Inactive analog KN-92 (lacking hydroxyethyl group) confirms target specificity.

Comparison :

  • The target compound’s quinoline core may shift selectivity toward kinases like c-Met or AAK1, as seen in other quinoline-based inhibitors (e.g., Compound 23, ) .

Antiviral Analogs

Compound 23 (6,7-Dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine):

  • Structure : Lacks the sulfonyl group but includes a trimethoxyphenyl substituent .
  • Activity : Inhibits dengue virus (DENV) replication with potency comparable to erlotinib.
  • Key Features: Methoxy groups on the phenyl ring enhance antiviral activity. Quinoline core essential for binding.

Comparison :

  • The target compound’s sulfonyl group may interfere with viral entry or replication machinery differently than methoxy-rich substituents.

Biological Activity

N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article provides a detailed overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of various quinoline derivatives with benzenesulfonyl chlorides. The general synthetic route includes:

  • Formation of the quinoline core : Starting from commercially available precursors, the quinoline structure is formed via cyclization reactions.
  • Introduction of substituents : The benzyl and methoxy groups are introduced using standard organic synthesis techniques such as nucleophilic substitution and electrophilic aromatic substitution.
  • Final sulfonylation : The introduction of the 4-methoxybenzenesulfonyl group is achieved through reaction with sulfonyl chlorides under basic conditions.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly against breast cancer cell lines such as MDA-MB-231 and DU-145.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-2315.2Induction of apoptosis
DU-1456.8Cell cycle arrest at G2/M phase
ControlDoxorubicin0.5DNA intercalation

The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Enzyme Inhibition

In addition to its anticancer activity, the compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. Research indicates that it may inhibit certain kinases, which play a pivotal role in cell signaling pathways associated with tumor growth.

Table 2: Enzyme Inhibition Studies

EnzymeIC50 (µM)Type of Inhibition
Protein Kinase A12.5Competitive
Cyclin-dependent Kinase 2 (CDK2)8.3Non-competitive

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Breast Cancer Cells : A study published in Cancer Letters reported that this compound significantly reduced cell viability in MDA-MB-231 cells through apoptosis induction mechanisms .
  • Kinase Inhibition Research : Another investigation focused on the compound's ability to inhibit CDK2 and other kinases, suggesting its utility in developing targeted cancer therapies .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models .

Q & A

Basic: What synthetic methodologies are recommended for introducing the 4-methoxybenzenesulfonyl group at position 3 of the quinoline core?

The sulfonylation at position 3 typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A common approach is to react a pre-functionalized quinoline derivative (e.g., 3-chloro-6,7-dimethoxyquinoline) with 4-methoxybenzenesulfonyl chloride in the presence of a base like K₂CO₃ in anhydrous DMF at 80–100°C for 12–24 hours . Optimization of reaction time and stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) is critical to minimize byproducts. Post-synthesis, column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used for purification.

Advanced: How can computational models predict the binding affinity of this compound to kinase targets, and what experimental validation strategies are advised?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with ATP-binding pockets of kinases. Key steps:

  • Target Selection : Prioritize kinases with structural homology to those inhibited by similar quinoline derivatives (e.g., EGFR or VEGFR2) .
  • Docking Parameters : Use the co-crystallized ligand as a reference for grid-box placement.
  • Validation : Compare computational results with in vitro kinase assays (e.g., ADP-Glo™ assay) at varying concentrations (1 nM–10 μM). Discrepancies between predicted and observed IC₅₀ values may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations for refinement .

Basic: What spectroscopic techniques are optimal for confirming the structure of the synthesized compound?

  • 1H/13C NMR : Key signals include:
    • Aromatic protons: δ 6.8–8.2 ppm (quinoline H-2, H-5; sulfonyl aryl group).
    • Methoxy groups: Three singlets at δ ~3.8–4.0 ppm (6-OCH₃, 7-OCH₃, 4-OCH₃).
    • Benzyl group: Multiplet at δ 4.5–4.7 ppm (N-CH₂-Ph) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR : Sulfonyl S=O stretch at ~1350–1150 cm⁻¹ .

Advanced: How can researchers resolve contradictions in cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

Conflicting cytotoxicity results often stem from differential drug penetration or microenvironmental factors in 3D models. Methodological recommendations:

  • Dose Optimization : Test a wider concentration range (e.g., 0.1–100 μM) in 3D spheroids.
  • Penetration Analysis : Use fluorescently labeled analogs to quantify intracellular accumulation via confocal microscopy.
  • Hypoxia Mimicry : Incorporate hypoxia-inducible factor (HIF) inhibitors (e.g., chetomin) to assess metabolic adaptation effects .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent sulfonyl group hydrolysis.
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation; use a fume hood for weighing.
  • Spill Management : Neutralize with activated carbon, then dispose as hazardous waste .

Advanced: What strategies improve metabolic stability in preclinical studies, and how are metabolites identified?

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH (1 mM) for 0–60 minutes. Monitor parent compound depletion via LC-MS.
  • Metabolite ID : Use high-resolution LC-MS/MS (Q-TOF) with data-dependent acquisition (DDA). Common metabolic pathways:
    • O-Demethylation of methoxy groups (major).
    • Sulfonyl group oxidation (minor) .
  • Stabilization : Introduce electron-withdrawing substituents (e.g., fluorine) at metabolically labile positions .

Basic: How is the purity of the compound validated for in vitro assays?

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) with UV detection at 254 nm. Accept purity ≥95% (area normalization).
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) values must align with theoretical within ±0.4% .

Advanced: What in silico tools predict off-target effects, and how are false positives minimized?

  • SwissTargetPrediction : Upload the SMILES string to identify potential off-targets (e.g., GPCRs, ion channels).
  • Pharmacophore Filtering : Exclude targets lacking key interaction motifs (e.g., hydrophobic pockets for the benzyl group).
  • Experimental Triangulation : Validate predictions with radioligand binding assays for top 3–5 off-targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.